molecular formula C8H15NO4S B1471123 Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate CAS No. 1519658-09-3

Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate

Cat. No.: B1471123
CAS No.: 1519658-09-3
M. Wt: 221.28 g/mol
InChI Key: IEHAJRMDJQJEBS-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate is a chemical compound with the molecular formula C8H13NO4S. It is known for its unique structure, which includes a thian ring with an amino group and a dioxo functional group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thian derivative with methyl acetate in the presence of a catalyst. The reaction conditions often include specific temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple steps including purification and crystallization to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a thian ring with reduced functional groups .

Scientific Research Applications

Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate is used in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate involves its interaction with specific molecular targets. The amino and dioxo groups play a crucial role in its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and their positions on the thian ring. These structural features contribute to its distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-13-7(10)6-8(9)2-4-14(11,12)5-3-8/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHAJRMDJQJEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCS(=O)(=O)CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate
Reactant of Route 2
Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate
Reactant of Route 3
Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate
Reactant of Route 4
Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate
Reactant of Route 5
Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate
Reactant of Route 6
Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate

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